molecular formula C13H26N2O4S B6966445 3,3-Dimethyl-4-(3-morpholin-4-ylpropylsulfonyl)morpholine

3,3-Dimethyl-4-(3-morpholin-4-ylpropylsulfonyl)morpholine

Cat. No.: B6966445
M. Wt: 306.42 g/mol
InChI Key: NMDDOESCNOJBRB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(3-morpholin-4-ylpropylsulfonyl)morpholine is a complex organic compound featuring a morpholine ring substituted with a sulfonyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(3-morpholin-4-ylpropylsulfonyl)morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3,3-Dimethyl-4-(3-morpholin-4-ylpropylsulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(3-morpholin-4-ylpropylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The morpholine ring can interact with various receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-4-(3-morpholin-4-ylpropylsulfonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3,3-dimethyl-4-(3-morpholin-4-ylpropylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-13(2)12-19-10-7-15(13)20(16,17)11-3-4-14-5-8-18-9-6-14/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDDOESCNOJBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1S(=O)(=O)CCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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